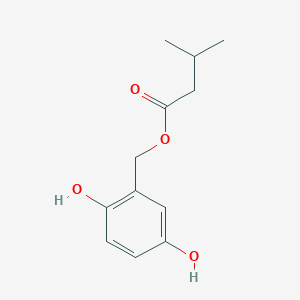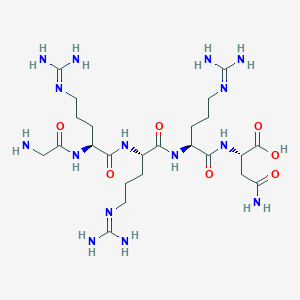
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine ring with an anthracenylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The final step is the coupling of the pyridinyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a pyridinyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracenylcarbonyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation Products: Anthraquinones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperazines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Piperazine derivatives are known for their anthelmintic properties, and this compound may have potential as a pharmaceutical agent.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- would depend on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The anthracenylcarbonyl group could facilitate binding to hydrophobic pockets, while the pyridinyl group may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with two nitrogen atoms.
1-(9-Anthracenylcarbonyl)piperazine: Lacks the pyridinyl group.
4-(2-Pyridinyl)piperazine: Lacks the anthracenylcarbonyl group.
Uniqueness
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)- is unique due to the presence of both the anthracenylcarbonyl and pyridinyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
647854-40-8 |
|---|---|
Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
anthracen-9-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H21N3O/c28-24(27-15-13-26(14-16-27)22-11-5-6-12-25-22)23-20-9-3-1-7-18(20)17-19-8-2-4-10-21(19)23/h1-12,17H,13-16H2 |
InChI Key |
IEOYPWDJRUFUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
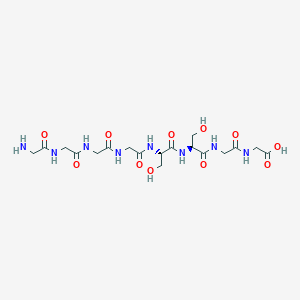
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
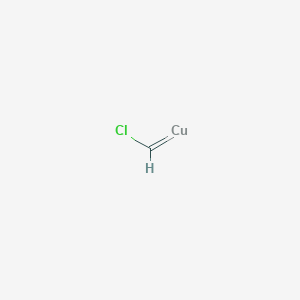
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

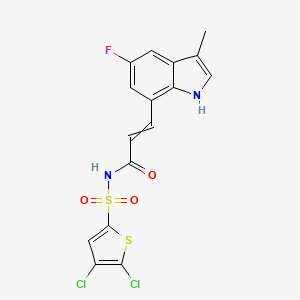
![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
